![molecular formula C48H66O6 B15169603 1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} CAS No. 886819-51-8](/img/structure/B15169603.png)
1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenylene core with two dodecyloxyphenylpropane-1,3-dione groups attached, making it an interesting subject for research in materials science, chemistry, and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with 4-(dodecyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,4-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
Uniqueness
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its phenylene core and dodecyloxy groups contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
886819-51-8 |
|---|---|
Formule moléculaire |
C48H66O6 |
Poids moléculaire |
739.0 g/mol |
Nom IUPAC |
1-(4-dodecoxyphenyl)-3-[3-[3-(4-dodecoxyphenyl)-3-oxopropanoyl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C48H66O6/c1-3-5-7-9-11-13-15-17-19-21-34-53-43-30-26-39(27-31-43)45(49)37-47(51)41-24-23-25-42(36-41)48(52)38-46(50)40-28-32-44(33-29-40)54-35-22-20-18-16-14-12-10-8-6-4-2/h23-33,36H,3-22,34-35,37-38H2,1-2H3 |
Clé InChI |
PLNHBUQQHUQLNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)C(=O)CC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


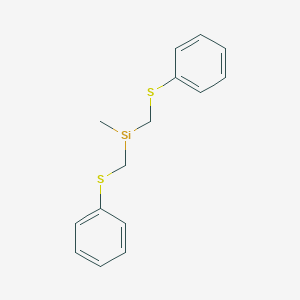
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
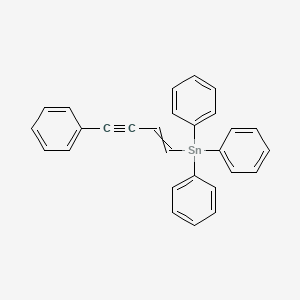
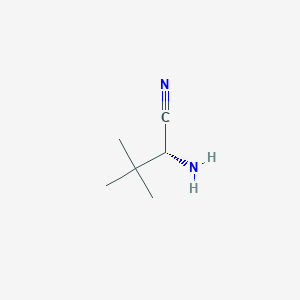
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
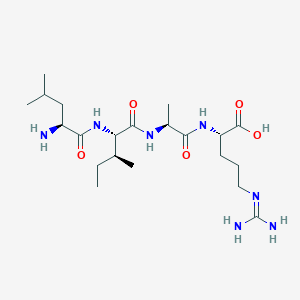
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
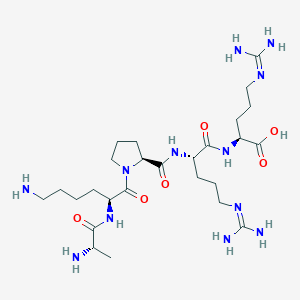
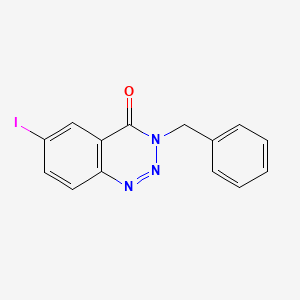
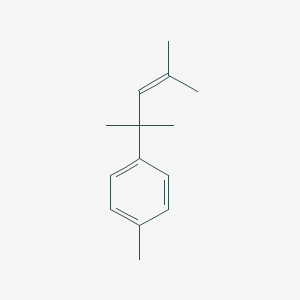
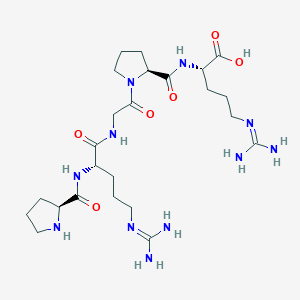
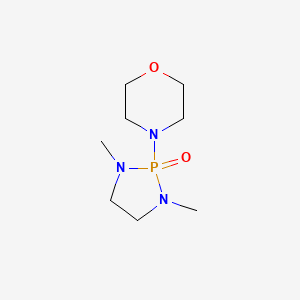
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
